molecular formula C20H23N7O B1192742 EPZ032597

EPZ032597

Cat. No.: B1192742
M. Wt: 377.45
InChI Key: SGVKMHGESLELKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EPZ032597 is a small-molecule inhibitor targeting SMYD2 (SET and MYND domain-containing protein 2), a lysine methyltransferase implicated in epigenetic regulation and cancer progression . Developed by Epizyme Inc., this compound belongs to a novel pharmacophore series distinct from earlier substrate-competitive inhibitors. It exhibits high biochemical potency against SMYD2, with an IC50 of 16 nM in enzymatic assays , and demonstrates selectivity over other protein methyltransferases (PMTs), including SMYD3 . Structurally, this compound shares a cyclopropyl pyrazole core with its analog EPZ033294 but differs in its hydrophobic tail, which occupies a unique channel in SMYD2’s substrate-binding groove .

Properties

Molecular Formula

C20H23N7O

Molecular Weight

377.45

IUPAC Name

N-(1-((1-Benzyl-1H-pyrazol-4-yl)methyl)azetidin-3-yl)-1-cyclopropyl-1H-1,2,3-triazole-4-carboxamide

InChI

InChI=1S/C20H23N7O/c28-20(19-14-27(24-23-19)18-6-7-18)22-17-12-25(13-17)9-16-8-21-26(11-16)10-15-4-2-1-3-5-15/h1-5,8,11,14,17-18H,6-7,9-10,12-13H2,(H,22,28)

InChI Key

SGVKMHGESLELKH-UHFFFAOYSA-N

SMILES

O=C(C1=CN(C2CC2)N=N1)NC3CN(CC4=CN(CC5=CC=CC=C5)N=C4)C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

EPZ-032597;  EPZ 032597;  EPZ032597

Origin of Product

United States

Comparison with Similar Compounds

Research Implications and Limitations

  • Therapeutic Potential: this compound’s selectivity makes it a valuable tool for studying SMYD2’s non-catalytic roles, such as protein scaffolding . However, its lack of anti-proliferative activity limits therapeutic utility unless combined with other agents.
  • Contradictory Data: While this compound is labeled as having "anticancer activity" in some sources , this claim conflicts with proliferation assays showing inactivity . This discrepancy may arise from context-dependent effects (e.g., specific cancer subtypes) or non-proliferative mechanisms (e.g., apoptosis induction).
  • Future Directions: Comparative studies with SMYD2 genetic knockouts could clarify whether this compound’s effects are on-target. Additionally, structural optimization of its hydrophobic tail may improve cellular penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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